molecular formula C15H24Br2O2 B14742175 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 5458-39-9

3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B14742175
CAS No.: 5458-39-9
M. Wt: 396.16 g/mol
InChI Key: INEXNAHDVGGQHF-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that includes bromine atoms, a cyclopropane ring, and various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps. One common method includes the bromination of 2-methylbutan-2-yl, followed by the formation of the cyclopropane ring through a cyclization reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization and Ring-Opening: The cyclopropane ring can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired transformation, often requiring precise control of temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions may produce corresponding alcohols or ketones.

Scientific Research Applications

3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and cyclopropane ring play crucial roles in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2-isopropylpropane
  • Pentane, 2,4-dibromo-3-methyl-
  • Pentane, 1,3-dibromo-2-methyl-
  • DL-1,4-dibromo-2,3-dimethylbutane
  • Meso-1,4-dibromo-2,3-dimethylbutane

Uniqueness

Compared to these similar compounds, 3,4-Dibromo-2-methylbutan-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its specific arrangement of bromine atoms and the presence of a cyclopropane ring

Properties

CAS No.

5458-39-9

Molecular Formula

C15H24Br2O2

Molecular Weight

396.16 g/mol

IUPAC Name

(3,4-dibromo-2-methylbutan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C15H24Br2O2/c1-9(2)7-10-12(14(10,3)4)13(18)19-15(5,6)11(17)8-16/h7,10-12H,8H2,1-6H3

InChI Key

INEXNAHDVGGQHF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C)(C)C(CBr)Br)C

Origin of Product

United States

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